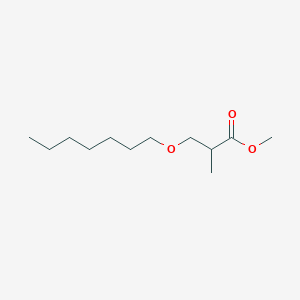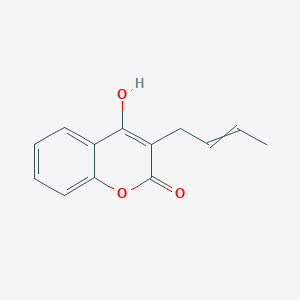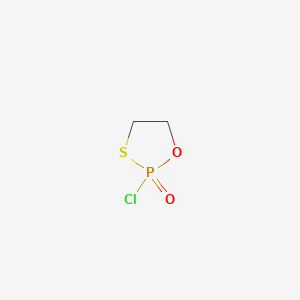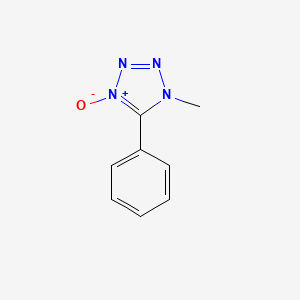![molecular formula C27H24N4 B14367742 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- CAS No. 90690-82-7](/img/structure/B14367742.png)
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is a complex organic compound known for its significant applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves the oxidation of 2-(p-chloroanilino)aniline using a solution of iron (III) chloride in water. This reaction leads to the formation of 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-iminophenazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Iron (III) chloride in water is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Various nucleophiles can be used to substitute different functional groups in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of phenazine derivatives .
科学研究应用
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying redox reactions and substitution mechanisms.
Industry: Utilized in the synthesis of other complex organic compounds and pharmaceuticals.
作用机制
The mechanism of action of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves its interaction with bacterial DNA. The compound binds to the DNA, inhibiting its replication and transcription processes, thereby exerting its antibacterial effects . The molecular targets include bacterial enzymes and DNA-binding proteins, which are crucial for bacterial survival and proliferation .
相似化合物的比较
Similar Compounds
Rifampicin: Another antibacterial drug used in the treatment of tuberculosis.
Dapsone: Used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line antitubercular drug.
Uniqueness
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is unique due to its dual role in treating both leprosy and potentially other bacterial infections. Its mechanism of action, involving direct interaction with bacterial DNA, sets it apart from other antibacterial agents that primarily target bacterial cell walls or protein synthesis .
属性
CAS 编号 |
90690-82-7 |
|---|---|
分子式 |
C27H24N4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
N,5-diphenyl-3-propan-2-yliminophenazin-2-amine |
InChI |
InChI=1S/C27H24N4/c1-19(2)28-24-18-27-25(17-23(24)29-20-11-5-3-6-12-20)30-22-15-9-10-16-26(22)31(27)21-13-7-4-8-14-21/h3-19,29H,1-2H3 |
InChI 键 |
SJEQTHLHNYYKDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)

![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)




![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
